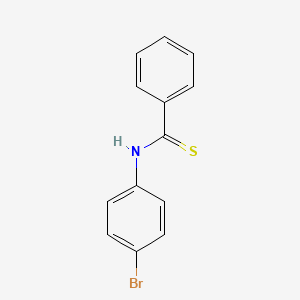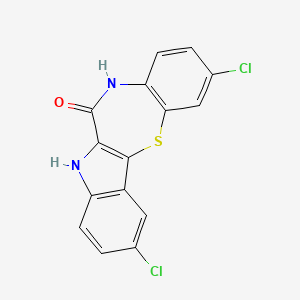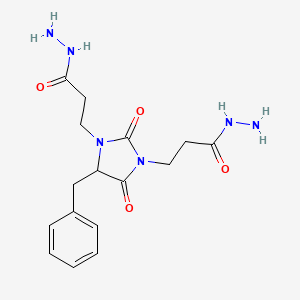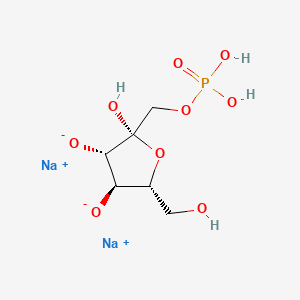
beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt: is a chemical compound with the molecular formula C6H11Na2O9P. It is a phosphorylated derivative of fructose, specifically a disodium salt form. This compound is often used in biochemical research and has various applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of beta-D-fructofuranose. This process can be achieved through the reaction of beta-D-fructofuranose with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective phosphorylation at the desired position on the fructofuranose molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final disodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can produce a variety of functionalized fructofuranose compounds.
Wissenschaftliche Forschungsanwendungen
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biochemical products and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The phosphorylation state of the compound plays a crucial role in its activity and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-D-Fructofuranose 2-phosphate
- Beta-D-Fructofuranose 6-phosphate
- Alpha-D-Glucose 1-phosphate
Uniqueness
Beta-D-Fructofuranose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the 1-position of the fructofuranose molecule. This distinct structural feature imparts unique chemical and biological properties, differentiating it from other phosphorylated sugars.
Eigenschaften
CAS-Nummer |
99192-54-8 |
|---|---|
Molekularformel |
C6H11Na2O9P |
Molekulargewicht |
304.10 g/mol |
IUPAC-Name |
disodium;(2R,3S,4S,5R)-2-hydroxy-5-(hydroxymethyl)-2-(phosphonooxymethyl)oxolane-3,4-diolate |
InChI |
InChI=1S/C6H11O9P.2Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;;/h3-5,7,10H,1-2H2,(H2,11,12,13);;/q-2;2*+1/t3-,4-,5+,6-;;/m1../s1 |
InChI-Schlüssel |
XADWIZGYDSTQGF-LDOMYYAMSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)[O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


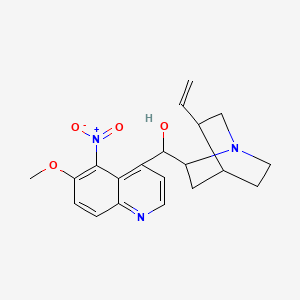
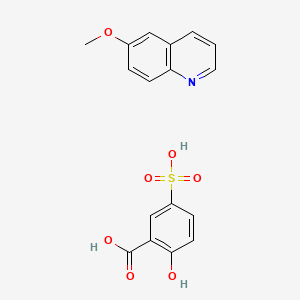
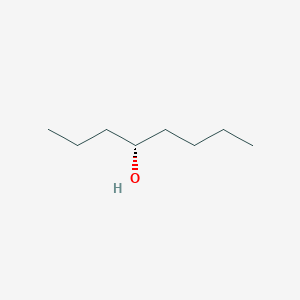



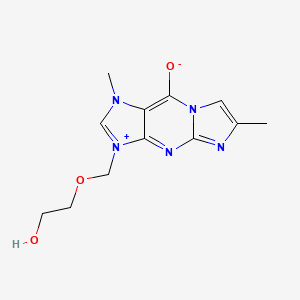
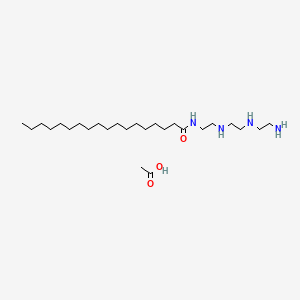
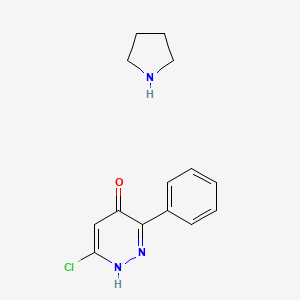
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
